molecular formula C25H30F3N5 B11330825 7-(4-Cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

7-(4-Cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B11330825
M. Wt: 457.5 g/mol
InChI Key: GBOUXHNDLIIRSL-UHFFFAOYSA-N
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Description

7-(4-Cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyclohexylpiperazine moiety, a methylphenyl group, and a trifluoromethyl group

Preparation Methods

The synthesis of 7-(4-Cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

    Cyclization: It can participate in cyclization reactions to form more complex ring structures.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

7-(4-Cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group enhances its binding affinity and selectivity. The cyclohexylpiperazine moiety contributes to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives, such as:

  • 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
  • 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one

Compared to these compounds, 7-(4-Cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C25H30F3N5

Molecular Weight

457.5 g/mol

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H30F3N5/c1-17-8-10-19(11-9-17)22-23(25(26,27)28)30-33-21(16-18(2)29-24(22)33)32-14-12-31(13-15-32)20-6-4-3-5-7-20/h8-11,16,20H,3-7,12-15H2,1-2H3

InChI Key

GBOUXHNDLIIRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCN(CC4)C5CCCCC5)C

Origin of Product

United States

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